![molecular formula C11H17NO3S2 B097020 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate CAS No. 18833-88-0](/img/structure/B97020.png)
1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to fully understand its effects on human physiology.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate is its potential as a lead compound for the development of new antitumor and anti-inflammatory agents. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate include:
1. Further studies on its potential as an antitumor agent, including in vivo studies and clinical trials.
2. Investigation into its potential as an anti-inflammatory agent, including studies on its effects on various cytokines and inflammatory pathways.
3. Development of new derivatives and analogs of this compound with improved potency and selectivity.
4. Studies on its potential as a lead compound for the development of new drugs for other diseases, such as neurodegenerative disorders.
5. Investigation into its potential as a diagnostic tool for certain types of cancer, such as lung cancer.
In conclusion, this compound is a compound with potential applications in various fields, particularly in medicinal chemistry. Further research is needed to fully understand its mechanism of action, potential side effects, and its potential as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis method for 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride, followed by the addition of methyl mercaptan and acetic anhydride. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an antitumor agent, with promising results in vitro. Additionally, it has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
18833-88-0 |
---|---|
Molekularformel |
C11H17NO3S2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
[1-acetyl-3,6-bis(methylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C11H17NO3S2/c1-7(13)12-10(17-4)6-5-9(16-3)11(12)15-8(2)14/h5-6,9-11H,1-4H3 |
InChI-Schlüssel |
XAZHRGHFTLBESJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=CC(C1OC(=O)C)SC)SC |
Kanonische SMILES |
CC(=O)N1C(C=CC(C1OC(=O)C)SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.